![molecular formula C18H18N2O4 B5715505 3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715505.png)
3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone” is a compound that is structurally similar to WB-4101 . WB-4101 is a compound that acts as an antagonist at the α1B-adrenergic receptor . It was one of the first selective antagonists developed for this receptor and was invented in 1969 .
Synthesis Analysis
The synthesis of compounds similar to “3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone” involves the amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates . These underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones . Treatment of the benzoxazinones with ammonia solution afforded the quinazolinone derivatives .Chemical Reactions Analysis
The chemical reactions of 4(3H)-quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .Scientific Research Applications
- Lignans, including AKOS001091666, are widely distributed in the plant kingdom. Sesame seed lignans, in particular, are known for their positive health effects as antioxidants . These compounds scavenge free radicals, protecting cells from oxidative damage and potentially reducing the risk of chronic diseases.
- AKOS001091666 belongs to the lignan family, which includes compounds with anti-tumor properties. These lignans inhibit tumor growth and may have potential as therapeutic agents against cancer . Further research is needed to explore their mechanisms of action and specific targets.
- Some lignans exhibit antiviral activity. While more studies are required to validate this for AKOS001091666, its structural features suggest potential antiviral properties . Investigating its impact on viral replication and entry could be valuable.
- Lignans have been associated with cardiovascular benefits. They may help regulate blood pressure, reduce inflammation, and improve lipid profiles . Research into AKOS001091666’s effects on heart health could provide valuable insights.
- Certain lignans possess immunosuppressive properties. Investigating whether AKOS001091666 influences immune responses could lead to novel therapeutic applications .
- Researchers have synthesized analogues of lignans, including AKOS001091666, to explore their utility as useful synthons . These analogues could serve as building blocks for drug development, especially in areas like cancer therapy or antiviral drugs.
Antioxidant Properties
Antitumor Activity
Antiviral Effects
Cardiovascular Health
Immunomodulation
Synthetic Analogues and Drug Development
Future Directions
properties
IUPAC Name |
3-[2-(2,6-dimethoxyphenoxy)ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-8-5-9-16(23-2)17(15)24-11-10-20-12-19-14-7-4-3-6-13(14)18(20)21/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGXTZBNRJEYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.